

commercial suppliers of 1-Bromo-2-chloro-4,5-difluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4,5-difluorobenzene

Cat. No.: B1272681

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Technical Guide: 1-Bromo-2-chloro-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-chloro-4,5-difluorobenzene** (CAS No. 59447-06-2), a key polyhalogenated aromatic compound. Its unique substitution pattern makes it a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties

1-Bromo-2-chloro-4,5-difluorobenzene is a distinct chemical entity due to the presence of three different halogen substituents on the benzene ring. This arrangement imparts specific reactivity, allowing for selective chemical transformations. The physical and chemical properties are summarized below.

Property	Value	Source
CAS Number	59447-06-2	ChemicalBook
Molecular Formula	C ₆ H ₂ BrClF ₂	ChemicalBook
Molecular Weight	227.43 g/mol	ChemicalBook
Boiling Point	197.1°C at 760 mmHg	Alfa Chemistry[1], ChemicalBook
Density	1.805 g/cm ³	Alfa Chemistry[1], ChemicalBook
Flash Point	73°C	Alfa Chemistry[1], ChemicalBook
Purity	Typically >97%	SynHet[2]

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. Researchers can source it from the following vendors, among others:

- Alfa Chemistry
- Ambeed
- BLDpharm
- ChemicalBook
- CymitQuimica (distributor for Apollo Scientific)
- Sigma-Aldrich
- SynHet

Safety and Handling

1-Bromo-2-chloro-4,5-difluorobenzene is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

Hazard Classifications:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Precautions:

- Use only in a well-ventilated area, such as a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

Applications in Synthesis

The differential reactivity of the C-Br and C-Cl bonds makes **1-Bromo-2-chloro-4,5-difluorobenzene** a highly useful building block. The carbon-bromine bond is more susceptible to metallation (e.g., Grignard reagent formation) and palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C1 position.

Experimental Protocols

While specific protocols starting from **1-Bromo-2-chloro-4,5-difluorobenzene** are proprietary or embedded in complex syntheses, representative procedures can be adapted from closely related analogs.

1. Grignard Reagent Formation (Representative Protocol)

This protocol is adapted for the formation of a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions. The higher reactivity of the C-Br bond allows for selective reagent formation.

Apparatus:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).

Reagents:

- Magnesium turnings (1.2 equivalents)
- **1-Bromo-2-chloro-4,5-difluorobenzene** (1.0 equivalent)
- Anhydrous diethyl ether or THF
- Iodine crystal (as an initiator)

Procedure:

- Place the magnesium turnings and a single crystal of iodine in the reaction flask.
- Gently heat the flask with a heat gun under a flow of inert gas until iodine sublimes and coats the magnesium. Allow to cool.
- Add a small amount of anhydrous solvent to cover the magnesium.
- Dissolve **1-Bromo-2-chloro-4,5-difluorobenzene** in anhydrous solvent in the dropping funnel.
- Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
- Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution of (2-chloro-4,5-difluorophenyl)magnesium bromide can be used immediately in the next synthetic step.

2. Suzuki-Miyaura Cross-Coupling (Representative Protocol)

This reaction is a powerful method for forming biaryl compounds. The protocol below describes a typical setup for coupling an arylboronic acid with the bromo-position of the substrate.

Apparatus:

- A round-bottom flask or pressure vessel equipped with a magnetic stir bar and reflux condenser, under an inert atmosphere.

Reagents:

- 1-Bromo-2-chloro-4,5-difluorobenzene** (1.0 equivalent)
- Arylboronic acid or ester (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.01-0.05 equivalents)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 equivalents)
- Solvent system (e.g., Dioxane/Water, Toluene/Water)

Procedure:

- To the reaction vessel, add **1-Bromo-2-chloro-4,5-difluorobenzene**, the arylboronic acid, and the base.
- Evacuate and backfill the vessel with an inert gas (repeat 3 times).
- Add the solvent system via syringe.
- Degas the resulting mixture by bubbling argon through it for 10-15 minutes.
- Add the palladium catalyst to the mixture under a positive pressure of inert gas.

- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir overnight.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired biaryl compound.

Visualization of Workflows and Pathways

Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using **1-Bromo-2-chloro-4,5-difluorobenzene** as a starting material.



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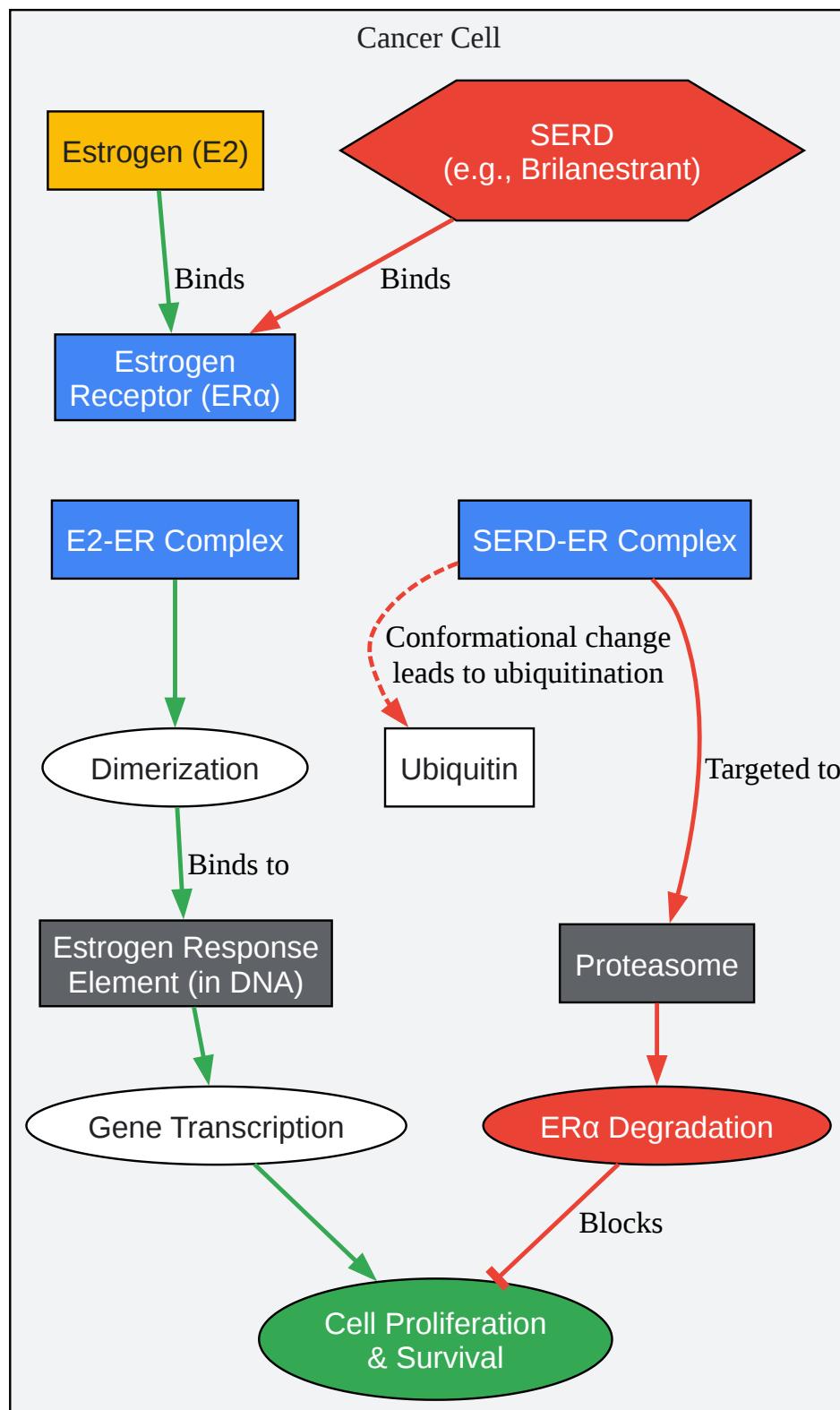
Fig. 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Application in Drug Discovery: Targeting the Estrogen Receptor

Halogenated benzene derivatives are crucial building blocks for many active pharmaceutical ingredients (APIs). For instance, the closely related compound 1-Bromo-2-chloro-4-fluorobenzene is a key intermediate in the synthesis of Brilanstestrant, a Selective Estrogen Receptor Degrader (SERD) investigated for the treatment of breast cancer.^[3] SERDs function

by binding to the estrogen receptor (ER α), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This prevents estrogen-mediated signaling, which is a key driver of growth in ER-positive breast cancers.

The signaling pathway affected by this class of drugs is depicted below.



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